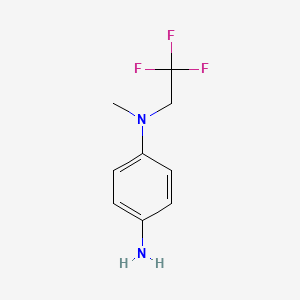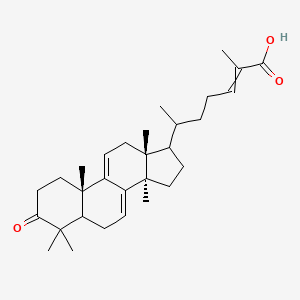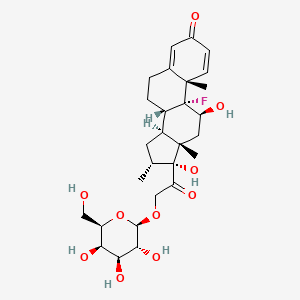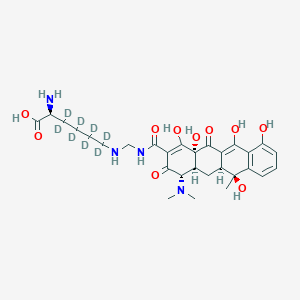
Lymecycline-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lymecycline-d8 is a deuterated form of lymecycline, a broad-spectrum second-generation tetracycline antibiotic. It is used primarily for the treatment of acne vulgaris and other susceptible bacterial infections . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lymecycline due to its stability and traceability.
準備方法
Synthetic Routes and Reaction Conditions
Lymecycline is synthesized through a semi-synthetic process derived from a fermentation product. The reaction involves the combination of formaldehyde, lysine, and tetracycline . The process typically includes the following steps:
Fermentation: Production of tetracycline through microbial fermentation.
Chemical Modification: Reaction of tetracycline with formaldehyde and lysine to form lymecycline.
Deuteration: Introduction of deuterium atoms to produce Lymecycline-d8.
Industrial Production Methods
Industrial production of lymecycline involves large-scale fermentation followed by chemical modification. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Lymecycline-d8, like other tetracyclines, undergoes various chemical reactions, including:
Oxidation: Lymecycline can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in lymecycline.
Substitution: Substitution reactions can occur at specific sites on the lymecycline molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups .
科学的研究の応用
Lymecycline-d8 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lymecycline in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of lymecycline.
Drug Interaction Studies: Used to investigate potential interactions between lymecycline and other drugs.
Biological Research: Employed in studies related to bacterial resistance and the mechanism of action of tetracycline antibiotics.
作用機序
Lymecycline-d8 exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing amino-acyl tRNA from binding to the A site of the ribosome. This inhibition prevents the elongation of polypeptide chains, resulting in bacteriostatic action . The molecular targets include the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
類似化合物との比較
Similar Compounds
Minocycline: Another tetracycline antibiotic with similar uses but different pharmacokinetic properties.
Doxycycline: Known for its lipid solubility and effectiveness in treating various infections.
Tetracycline: The parent compound from which lymecycline is derived.
Uniqueness of Lymecycline-d8
This compound is unique due to its deuterated form, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable for pharmacokinetic and metabolic studies, where precise tracking of the compound is essential.
特性
分子式 |
C29H38N4O10 |
|---|---|
分子量 |
610.7 g/mol |
IUPAC名 |
(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-amino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1/i4D2,5D2,8D2,10D2 |
InChIキー |
PZTCVADFMACKLU-FQUWEHRISA-N |
異性体SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])NCNC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O |
正規SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


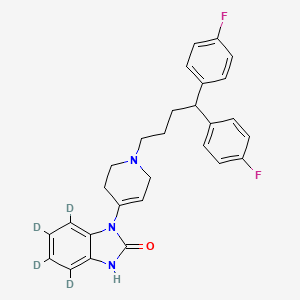
![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)
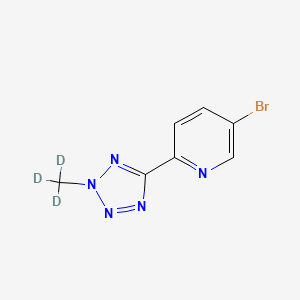
![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)
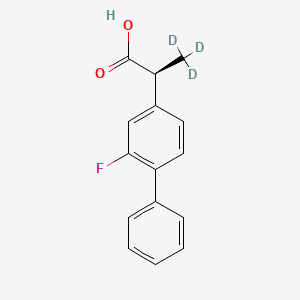
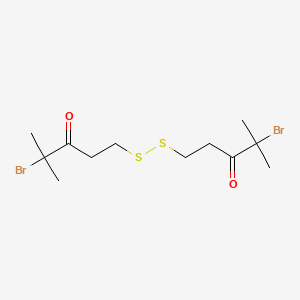

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
